![molecular formula C19H34O4 B14350465 Methyl 13-hydroperoxyoctadeca-9,12-dienoate CAS No. 96758-56-4](/img/no-structure.png)
Methyl 13-hydroperoxyoctadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is a hydroperoxy fatty ester that is the methyl ester of 13-hydroperoxyoctadeca-9,12-dienoic acid. This compound is a polyunsaturated fatty ester and is known for its role in lipid peroxidation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the enzymatic oxidation of linoleic acid. The process involves the use of lipoxygenase enzymes which catalyze the addition of oxygen to linoleic acid, forming hydroperoxides . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enzymatic reactors where linoleic acid is continuously fed and oxygen is bubbled through the reaction mixture. The product is then purified using techniques such as flash column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various secondary oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, ketones, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 13-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidation mechanisms.
Biology: The compound is studied for its role in cellular oxidative stress and its effects on cell membranes.
Medicine: Research is ongoing to understand its potential role in inflammatory diseases and its impact on human health.
Industry: It is used in the study of food oxidation processes and the development of antioxidants
Wirkmechanismus
The mechanism by which methyl 13-hydroperoxyoctadeca-9,12-dienoate exerts its effects involves the formation of free radicals during lipid peroxidation. These free radicals can initiate chain reactions that lead to the oxidation of other lipids, proteins, and DNA. The compound targets cellular membranes and can disrupt their integrity, leading to cell damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: A similar compound that lacks the hydroperoxy group.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with a slightly different structure
Uniqueness
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is unique due to its specific hydroperoxy group positioning, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in studies of lipid oxidation and its biological effects .
Eigenschaften
96758-56-4 | |
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 13-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,16,21H,3-7,9,11-15,17H2,1-2H3 |
InChI-Schlüssel |
QYULLBNZRDWFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.